molecular formula C15H22N2O2 B11167728 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B11167728
M. Wt: 262.35 g/mol
InChI Key: BAAWOAHJTAKQLJ-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the modulation of neurotransmitter systems. The presence of the methoxyphenyl group and the piperazine ring in its structure makes it a significant compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include the activation or inhibition of signal transduction cascades, ultimately affecting cellular responses.

Comparison with Similar Compounds

    Trazodone: An arylpiperazine used as an antidepressant.

    Naftopidil: Another arylpiperazine with applications in treating benign prostatic hyperplasia.

    Urapidil: Used for its antihypertensive properties.

Uniqueness: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one is unique due to its specific structural features, such as the methoxyphenyl group and the butanone moiety, which confer distinct pharmacological properties compared to other arylpiperazines.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C15H22N2O2/c1-3-6-15(18)17-11-9-16(10-12-17)13-7-4-5-8-14(13)19-2/h4-5,7-8H,3,6,9-12H2,1-2H3

InChI Key

BAAWOAHJTAKQLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

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